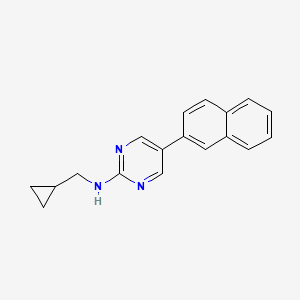

![molecular formula C14H19FN4 B6447811 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549011-34-7](/img/structure/B6447811.png)

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluoro group attached to it. The octahydrocyclopenta[c]pyrrol-2-yl and azetidin-1-yl groups are complex cyclic structures attached to the pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of a related compound involved the protection of the NH-portion as an N-benzylamino group, followed by reduction with lithium aluminium hydride (LAH) to afford the desired product .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The octahydrocyclopenta[c]pyrrol-2-yl group, for instance, is a bicyclic structure with a five-membered ring fused to a seven-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. For instance, the fluoro group on the pyrimidine ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For instance, the presence of a fluoro group could increase its electronegativity and polarity. The octahydrocyclopenta[c]pyrrol-2-yl group has a molecular weight of 111.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .Scientific Research Applications

FAAP has a wide range of potential applications in scientific research, including its use as a fluorescent dye for biological imaging, as a drug candidate for the treatment of cancer and other diseases, and as a tool for the study of enzyme-catalyzed reactions.

Mechanism of Action

FAAP has been found to have a number of different mechanisms of action, depending on the application. For example, when used as a fluorescent dye, FAAP can bind to proteins or other molecules and fluoresce, providing a way to image biological molecules. When used as a drug candidate, FAAP can interact with specific proteins or enzymes in the body, inhibiting their activity and thus having a therapeutic effect.

Biochemical and Physiological Effects

FAAP has been found to have a number of biochemical and physiological effects, depending on the application. For example, when used as a fluorescent dye, FAAP can bind to proteins and other molecules and fluoresce, thus providing a way to image biological molecules. When used as a drug candidate, FAAP can interact with specific proteins or enzymes in the body, inhibiting their activity and thus having a therapeutic effect.

Advantages and Limitations for Lab Experiments

One of the advantages of using FAAP in laboratory experiments is its low toxicity, which makes it safe for use in a wide range of experiments. Additionally, its fluorescent properties make it useful for imaging and tracking biological molecules. However, one limitation of FAAP is that it is relatively expensive, which may make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of FAAP in scientific research. These include the development of new fluorescent dyes for imaging, the development of new drug candidates for the treatment of cancer and other diseases, and the use of FAAP as a tool for the study of enzyme-catalyzed reactions. Additionally, FAAP could be used to develop new materials with applications in fields such as electronics and nanotechnology. Finally, FAAP could be used to develop new imaging techniques, such as fluorescence-based imaging.

Synthesis Methods

FAAP can be synthesized using a two-step process. The first step involves the reaction of 3-octahydrocyclopenta[c]pyrrole with ethyl chloroformate to form the intermediate product ethyl (3-octahydrocyclopenta[c]pyrrol-2-yl)carbamate. This intermediate product is then reacted with 5-fluoropyrimidine to form FAAP.

properties

IUPAC Name |

2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4/c15-13-4-16-9-17-14(13)19-7-12(8-19)18-5-10-2-1-3-11(10)6-18/h4,9-12H,1-3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCNXDNBWWIQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{methyl[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447741.png)

![3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447748.png)

![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6447752.png)

![{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B6447763.png)

![2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine](/img/structure/B6447767.png)

![4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6447770.png)

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6447772.png)

![6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6447776.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6447777.png)

![5-bromo-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447784.png)

![5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447794.png)

![6-[1-(oxan-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6447799.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447806.png)